Cas no 1824322-81-7 (1-Azido-4-methoxy-2-methylbenzene)
1-Azido-4-methoxy-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-azido-4-methoxy-2-methylbenzene
- 1-Azido-4-methoxy-2-methylbenzene
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- Inchi: 1S/C8H9N3O/c1-6-5-7(12-2)3-4-8(6)10-11-9/h3-5H,1-2H3
- InChI Key: LQYQLAXVDVPYOA-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C(C)=C1)N=[N+]=[N-]
Computed Properties
- Exact Mass: 163.074561919g/mol
- Monoisotopic Mass: 163.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 23.6
1-Azido-4-methoxy-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6738786-0.05g |
1-azido-4-methoxy-2-methylbenzene |
1824322-81-7 | 95% | 0.05g |
$101.0 | 2023-07-10 | |
| Enamine | EN300-6738786-0.1g |
1-azido-4-methoxy-2-methylbenzene |
1824322-81-7 | 95% | 0.1g |
$152.0 | 2023-07-10 | |
| Enamine | EN300-6738786-0.25g |
1-azido-4-methoxy-2-methylbenzene |
1824322-81-7 | 95% | 0.25g |
$216.0 | 2023-07-10 | |
| Enamine | EN300-6738786-0.5g |
1-azido-4-methoxy-2-methylbenzene |
1824322-81-7 | 95% | 0.5g |
$407.0 | 2023-07-10 | |
| Enamine | EN300-6738786-1.0g |
1-azido-4-methoxy-2-methylbenzene |
1824322-81-7 | 95% | 1.0g |
$528.0 | 2023-07-10 | |
| Enamine | EN300-6738786-2.5g |
1-azido-4-methoxy-2-methylbenzene |
1824322-81-7 | 95% | 2.5g |
$1034.0 | 2023-07-10 | |
| Enamine | EN300-6738786-5.0g |
1-azido-4-methoxy-2-methylbenzene |
1824322-81-7 | 95% | 5.0g |
$1530.0 | 2023-07-10 | |
| Enamine | EN300-6738786-10.0g |
1-azido-4-methoxy-2-methylbenzene |
1824322-81-7 | 95% | 10.0g |
$2269.0 | 2023-07-10 | |
| Life Chemicals | F2157-0493-0.25g |
1-azido-4-methoxy-2-methylbenzene |
1824322-81-7 | 95%+ | 0.25g |
$436.0 | 2023-09-06 | |
| Life Chemicals | F2157-0493-0.5g |
1-azido-4-methoxy-2-methylbenzene |
1824322-81-7 | 95%+ | 0.5g |
$459.0 | 2023-09-06 |
1-Azido-4-methoxy-2-methylbenzene Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-Azido-4-methoxy-2-methylbenzene
1-Azido-4-Methoxy-2-Methylbenzene: A Comprehensive Overview
1-Azido-4-methoxy-2-methylbenzene (CAS No. 1824322-81-7) is a versatile aromatic compound with a unique combination of functional groups, making it a valuable molecule in various fields of organic chemistry and materials science. This compound, also referred to as N3-[4-methoxy-2-methylphenyl]benzenediazonium, is characterized by its benzene ring substituted with an azide group (-N3), a methoxy group (-OCH3), and a methyl group (-CH3). The strategic placement of these substituents on the benzene ring imparts distinct electronic and steric properties, which are highly exploitable in chemical synthesis and material design.
The synthesis of 1-Azido-4-methoxy-2-methylbenzene typically involves multi-step reactions, often starting from a substituted benzene derivative. For instance, the methoxy group can be introduced via nucleophilic aromatic substitution or through Friedel-Crafts alkylation, depending on the starting material. The azide group is commonly introduced using the Sandmeyer reaction or other diazo coupling methods, which have been extensively studied in recent years to improve efficiency and selectivity. Recent advancements in catalytic systems have enabled the synthesis of this compound under milder conditions, reducing energy consumption and environmental impact.
The azide group in 1-Azido-4-methoxy-2-methylbenzene is particularly significant due to its reactivity in click chemistry reactions, such as the Huisgen cycloaddition. This reactivity has been leveraged in drug discovery and materials science to create bioconjugates and functional polymers. For example, researchers have utilized this compound as a building block for constructing stimuli-responsive materials that exhibit reversible changes in properties under specific conditions, such as temperature or pH. These materials hold promise for applications in drug delivery systems and sensors.
In addition to its role in click chemistry, 1-Azido-4-methoxy-2-methylbenzene has been explored for its potential in photovoltaic applications. The methoxy and methyl groups enhance the molecule's ability to absorb light across a broad spectrum, making it a candidate for dye-sensitized solar cells (DSSCs). Recent studies have demonstrated that incorporating this compound into DSSC frameworks can improve electron transport efficiency and overall device performance. Furthermore, the methyl group contributes to the molecule's hydrophobicity, which is advantageous for certain types of organic electronics.
The electronic properties of 1-Azido-4-methoxy-2-methylbenzene are also influenced by the substituents' directing effects on the benzene ring. The methoxy group is an electron-donating substituent that activates certain positions on the ring for further substitution reactions. This feature has been exploited in the synthesis of more complex aromatic compounds with tailored functionalities. For instance, researchers have used this compound as an intermediate in the preparation of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.
Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of 1-Azido-4-methoxy-2-methylbenzene. Density functional theory (DFT) calculations have revealed that the azide group significantly alters the electronic distribution on the benzene ring, enhancing its reactivity toward electrophilic substitution reactions. These findings have been corroborated by experimental studies, which demonstrate improved yields when this compound is used as a precursor in electrophilic aromatic substitution reactions.
In terms of applications, 1-Azido-4-methoxy-2-methylbenzene has shown potential in the development of advanced materials with tailored mechanical and thermal properties. For example, researchers have incorporated this compound into polyurethane networks to enhance their elasticity and resistance to thermal degradation. The azide group's ability to undergo cycloaddition reactions has also been harnessed to create cross-linked polymer networks with improved mechanical strength.
The versatility of 1-Azido-4-methoxy-2-methylbenzene extends to its use as a precursor for bioactive molecules. The methoxy group provides a handle for further functionalization, enabling the introduction of bioactive moieties such as amino acids or sugars. This capability has been exploited in medicinal chemistry to design small molecule inhibitors targeting specific enzymes involved in disease pathways.
In conclusion, 1-Azido-4-methoxy-2-methylbenzene (CAS No. 1824322-81-7) is a multifaceted aromatic compound with significant potential across diverse fields of chemistry and materials science. Its unique combination of functional groups renders it highly reactive and adaptable for various applications, from click chemistry to photovoltaics and advanced materials development. Ongoing research continues to uncover new avenues for leveraging this compound's properties, underscoring its importance as a valuable tool in modern chemical synthesis.
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